molecular formula C9H11NO B12100321 1-(3-Amino-5-methylphenyl)ethan-1-one

1-(3-Amino-5-methylphenyl)ethan-1-one

Cat. No.: B12100321
M. Wt: 149.19 g/mol
InChI Key: KVDMLHRPIQOTCE-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H11NO It features an ethanone group attached to a benzene ring substituted with an amino group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-5-methylbenzene (m-toluidine) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the amino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Amino-5-methylbenzoquinone.

    Reduction: 1-(3-Amino-5-methylphenyl)ethanol.

    Substitution: 1-(3-Amino-5-bromo/methylphenyl)ethan-1-one.

Scientific Research Applications

1-(3-Amino-5-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the ketone group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

    1-(3-Amino-4-methylphenyl)ethan-1-one: Similar structure but with the methyl group at the 4-position.

    1-(3-Amino-5-ethylphenyl)ethan-1-one: Ethyl group instead of a methyl group at the 5-position.

    1-(3-Amino-5-methylphenyl)propan-1-one: Propanone group instead of ethanone.

Uniqueness: 1-(3-Amino-5-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The combination of the amino and methyl groups on the benzene ring provides distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(3-amino-5-methylphenyl)ethanone

InChI

InChI=1S/C9H11NO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,10H2,1-2H3

InChI Key

KVDMLHRPIQOTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)C

Origin of Product

United States

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